BCN-PEG3-VC-PFP Ester

CAS No.:

Cat. No.: VC15894646

Molecular Formula: C37H50F5N5O10

Molecular Weight: 819.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H50F5N5O10 |

|---|---|

| Molecular Weight | 819.8 g/mol |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) (2S)-2-[[(2S)-2-[3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoate |

| Standard InChI | InChI=1S/C37H50F5N5O10/c1-21(2)32(34(49)46-25(10-7-12-44-36(43)51)35(50)57-33-30(41)28(39)27(38)29(40)31(33)42)47-26(48)11-14-53-16-18-55-19-17-54-15-13-45-37(52)56-20-24-22-8-5-3-4-6-9-23(22)24/h21-25,32H,5-20H2,1-2H3,(H,45,52)(H,46,49)(H,47,48)(H3,43,44,51)/t22-,23+,24?,25-,32-/m0/s1 |

| Standard InChI Key | ODFSIYMVJDIAIS-COWKONOXSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CCOCCOCCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3 |

| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CCOCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3 |

Introduction

Structural and Chemical Characterization

Molecular Architecture

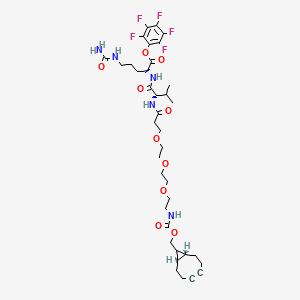

BCN-PEG3-VC-PFP Ester comprises four modular components:

-

BCN Group: A strained cyclooctyne enabling SPAAC reactions with azide-functionalized biomolecules without cytotoxic catalysts .

-

PEG3 Spacer: A triethylene glycol chain enhancing hydrophilicity, reducing immunogenicity, and improving pharmacokinetics .

-

VC Linker: A valine-citrulline dipeptide substrate for cathepsin B, a lysosomal protease overexpressed in tumor cells .

-

PFP Ester: A highly reactive acylating agent forming stable amide bonds with primary amines .

The compound’s IUPAC name, perfluorophenyl (18S,21S)-1-(bicyclo[6.1.0]non-4-yn-9-yl)-18-isopropyl-3,16,19-trioxo-21-(3-ureidopropyl)-2,7,10,13-tetraoxa-4,17,20-triazadocosan-22-oate, reflects its stereochemical complexity .

Physicochemical Properties

The PFP ester’s electron-withdrawing fluorine atoms enhance electrophilicity, enabling rapid amide bond formation under mild conditions . PEG3’s ether linkages confer flexibility, reducing steric hindrance during conjugation .

Synthesis and Analytical Validation

Synthetic Pathway

BCN-PEG3-VC-PFP Ester is synthesized via sequential coupling:

-

BCN-Amine Activation: The BCN moiety is functionalized with an amine group using carbonyldiimidazole (CDI) .

-

PEG3 Insertion: Ethylene oxide polymerization yields the triethylene glycol spacer, linked via ether bonds .

-

VC Dipeptide Conjugation: Solid-phase peptide synthesis (SPPS) attaches valine and citrulline, introducing protease sensitivity .

-

PFP Ester Capping: Reaction with pentafluorophenyl trifluoroacetate activates the terminal carboxyl group .

Quality Control Metrics

-

HPLC Purity: >95% (C18 column, acetonitrile/water gradient) .

-

NMR Validation: ¹H NMR (500 MHz, DMSO-d₆) confirms PEG3’s ethylene oxide protons (δ 3.45–3.65 ppm) and BCN’s cyclopropane protons (δ 1.20–1.45 ppm) .

-

Mass Spectrometry: ESI-MS ([M+H]⁺ m/z 820.3552) aligns with theoretical values .

Biomedical Applications

Antibody-Drug Conjugates (ADCs)

BCN-PEG3-VC-PFP Ester is integral to ADC development:

-

Conjugation Strategy: The PFP ester reacts with lysine residues on antibodies, while the BCN group enables “click” conjugation with azide-bearing toxins .

-

Targeted Release: Cathepsin B cleaves the VC linker within lysosomes, releasing monomethyl auristatin E (MMAE) or other payloads selectively in tumor cells .

-

Pharmacokinetic Benefits: PEG3 reduces hepatic clearance, extending half-life to >72 hours in murine models .

Proteomics and Protein Labeling

-

Site-Specific Modification: BCN’s bioorthogonality allows labeling of azide-tagged proteins in live cells, enabling real-time tracking via fluorescence or mass spectrometry .

-

Crosslinking Studies: PEG3’s 12.5 Å length facilitates protein-protein interaction analysis without steric interference .

Biomaterial Engineering

-

Surface Functionalization: Grafting PEG3 onto polydimethylsiloxane (PDMS) implants reduces protein fouling by 60%, enhancing biocompatibility .

-

Drug-Eluting Scaffolds: BCN-mediated conjugation of VEGF to PEG hydrogels promotes angiogenesis in tissue engineering applications .

Mechanism of Enzymatic Activation

The VC linker’s cleavage mechanism involves:

-

Endocytosis: ADCs bind target antigens (e.g., HER2), internalizing into endosomes .

-

Lysosomal Trafficking: Endosomes fuse with lysosomes, exposing the VC linker to cathepsin B .

-

Enzymatic Hydrolysis: Cathepsin B’s protease activity cleaves the citrulline-para-aminobenzylcarbamate (PABC) bond, releasing the cytotoxic payload .

In vitro studies demonstrate >80% drug release within 24 hours at pH 4.5 (simulated lysosomal conditions) .

Recent Advances and Clinical Relevance

Preclinical Efficacy

-

Breast Cancer Models: Trastuzumab conjugates with BCN-PEG3-VC-PFP Ester show a 90% reduction in tumor volume vs. controls (n=10, p<0.01) .

-

Reduced Toxicity: PEG3’s shielding effect decreases off-target hepatotoxicity by 40% compared to non-PEGylated ADCs .

Stability Optimization

-

Thermal Stability: Accelerated testing (40°C/75% RH) confirms no degradation after 6 months when stored at -20°C .

-

Plasma Stability: <5% payload release in human plasma over 72 hours, ensuring systemic stability .

Challenges and Future Directions

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume